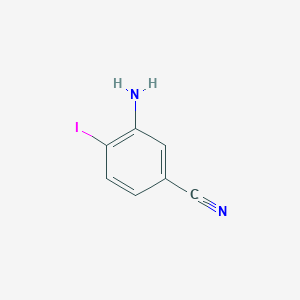
6-Bromo-4-chloro-1H-benzimidazole
Vue d'ensemble
Description
6-Bromo-4-chloro-1H-benzimidazole is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiprotozoal and Antiviral Properties
6-Bromo-4-chloro-1H-benzimidazole derivatives have been explored for their potential in inhibiting protozoal infections and viral replication. Kopanska et al. (2004) synthesized chloro-, bromo-, and methyl-analogues of 1H-benzimidazole and 1H-benzotriazole to test against Acanthamoeba castellanii, with some derivatives exhibiting higher efficacy than the antiprotozoal agent chlorohexidine (Kopanska et al., 2004). Similarly, Porcari et al. (1998) investigated 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles for their antiviral activities, noting their action against HIV, and emphasized the importance of chloro or bromo substituents for efficacy (Porcari et al., 1998).
Crystal Structure Analysis
Research on benzimidazole compounds, including those with bromo and chloro substituents, also extends to their crystal structure analysis, contributing valuable insights into the design of biologically active compounds. Hranjec et al. (2009) presented the synthesis and crystal structures of benzimidazole substituted acrylonitriles and benzimidazo[1, 2-a]quinolines, providing foundational knowledge for potential antitumor drugs development (Hranjec et al., 2009).
Anticancer and Antihypertensive Activity
The diversity of applications for this compound derivatives extends to anticancer and antihypertensive activities. Sharma et al. (2010) synthesized Benzimidazole derivatives with potential angiotensin II receptor antagonists, showcasing significant antihypertensive activity (Sharma et al., 2010). Additionally, derivatives have been evaluated for their immunomodulatory and anticancer activities, indicating the potential for developing novel therapeutic agents (Abdel‐Aziz et al., 2009).
Mécanisme D'action
Target of Action
It is known that benzimidazole compounds have a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .
Mode of Action
Benzimidazole compounds are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Benzimidazole compounds, in general, are known to affect a variety of biochemical pathways, leading to downstream effects such as inhibition of cell proliferation in cancer cells .
Result of Action
It is known that benzimidazole compounds can have anticancer, antiviral, and anti-inflammatory effects .
Analyse Biochimique
Biochemical Properties
6-Bromo-4-chloro-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its inhibitory effects on certain kinases, which are enzymes that play crucial roles in cell signaling pathways. The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and apoptosis .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by modulating the expression of specific genes involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular functions. For instance, the compound’s interaction with kinases can inhibit their activity, leading to the downregulation of pathways involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity may decrease over extended periods due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound’s effects on metabolic flux and metabolite levels can influence its overall biological activity and therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are crucial for its biological activity. The compound’s distribution can also influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and improve its therapeutic effects .
Propriétés
IUPAC Name |
6-bromo-4-chloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEKQLHDUSVAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



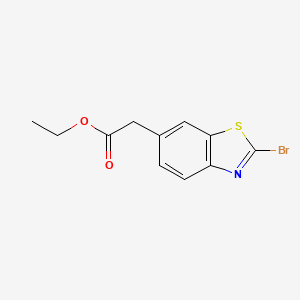
![1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide](/img/structure/B1376888.png)
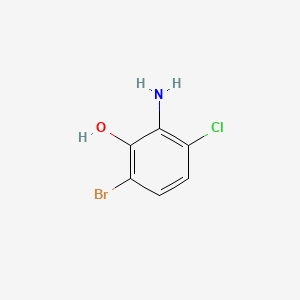
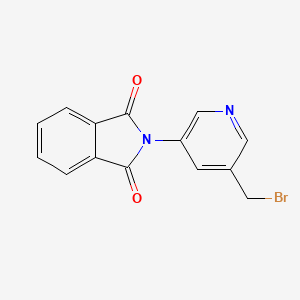
![tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate](/img/structure/B1376893.png)
![Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1376894.png)
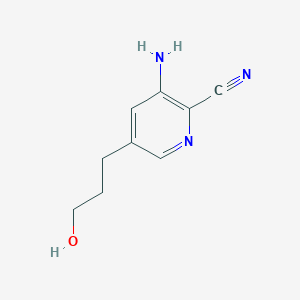
![(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B1376896.png)
![10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1376898.png)

![5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1376901.png)

